N-{2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide
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Overview
Description
indole-based methanesulfonamide , is a compound with a complex structure. Let’s break it down:
- The indole moiety, derived from tryptophan, is a significant heterocyclic system found in natural products and drugs. It plays a crucial role in cell biology and exhibits diverse biological activities .
- The methanesulfonamide group contributes to the compound’s stability and solubility.
Preparation Methods
Synthetic Routes:: The synthesis of N-{2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide involves several steps
Fischer Indole Synthesis:
Industrial Production:: While industrial-scale production methods may vary, the Fischer indole synthesis remains a key route for preparing this compound.
Chemical Reactions Analysis
N-{2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide undergoes various reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: The indole ring can undergo substitution reactions.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles.
Major Products: These depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications across scientific domains:
Medicine: Investigated for potential anticancer properties.
Biology: Used as a tool to study cellular processes.
Chemistry: Serves as a building block for drug development.
Industry: May have applications in materials science.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H20N2O5S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]ethyl]methanesulfonamide |
InChI |
InChI=1S/C17H20N2O5S2/c1-25(20,21)18-11-13-24-15-6-8-16(9-7-15)26(22,23)19-12-10-14-4-2-3-5-17(14)19/h2-9,18H,10-13H2,1H3 |
InChI Key |
WUGLKHLXKYRLKR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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